An In-depth Technical Guide to 3'-Chloro-5'-fluoro-3-(4-methoxyphenyl)propiophenone
An In-depth Technical Guide to 3'-Chloro-5'-fluoro-3-(4-methoxyphenyl)propiophenone
CAS Number: 898776-16-4
This technical guide provides a comprehensive overview of 3'-Chloro-5'-fluoro-3-(4-methoxyphenyl)propiophenone, a halogenated aromatic ketone of interest to researchers and professionals in drug discovery and organic synthesis. Due to the limited publicly available data for this specific molecule, this guide synthesizes information from established chemical principles and data on analogous compounds to present a robust theoretical and practical framework.
Molecular Identity and Physicochemical Properties
3'-Chloro-5'-fluoro-3-(4-methoxyphenyl)propiophenone is a propiophenone derivative characterized by a 3-chlorofluorophenyl group and a 3-(4-methoxyphenyl)propane substituent attached to the carbonyl carbon. Its chemical structure combines features that are prevalent in medicinal chemistry, suggesting its potential as an intermediate for more complex bioactive molecules.
Table 1: Physicochemical Properties of 3'-Chloro-5'-fluoro-3-(4-methoxyphenyl)propiophenone
| Property | Value | Source |
| CAS Number | 898776-16-4 | [1] |
| Molecular Formula | C₁₆H₁₄ClFO₂ | [1] |
| Molecular Weight | 292.73 g/mol | [1] |
| Canonical SMILES | COC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)F)Cl | Inferred |
| Physical State | Expected to be a solid at room temperature | Inferred from similar compounds |
| Solubility | Likely soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. | Inferred from similar compounds |
| Melting Point | Not available. |
Proposed Synthesis Methodology
The proposed synthesis involves two main stages:
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Preparation of the Acyl Chloride: Synthesis of 3-(4-methoxyphenyl)propionyl chloride from 3-(4-methoxyphenyl)propanoic acid.
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Friedel-Crafts Acylation: The reaction of the synthesized acyl chloride with 1-chloro-3-fluorobenzene in the presence of a Lewis acid catalyst.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative procedure and may require optimization for yield and purity.
Step 1: Synthesis of 3-(4-methoxyphenyl)propionyl chloride
This step involves the conversion of a carboxylic acid to an acyl chloride, a common transformation in organic synthesis.
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Reagents:
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3-(4-methoxyphenyl)propanoic acid
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Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
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Anhydrous Dichloromethane (DCM)
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Catalytic N,N-dimethylformamide (DMF) (if using oxalyl chloride)
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Procedure:
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To a solution of 3-(4-methoxyphenyl)propanoic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C under an inert atmosphere.
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Allow the reaction mixture to warm to room temperature and then gently reflux for 2-3 hours, or until the evolution of gas ceases.
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Monitor the reaction by Thin-Layer Chromatography (TLC).
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Upon completion, remove the solvent and excess thionyl chloride under reduced pressure to yield crude 3-(4-methoxyphenyl)propionyl chloride. This intermediate is often used in the next step without further purification.
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Step 2: Friedel-Crafts Acylation
This is the key step where the propiophenone scaffold is constructed.
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Reagents:
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Crude 3-(4-methoxyphenyl)propionyl chloride (from Step 1)
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1-Chloro-3-fluorobenzene
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Anhydrous Aluminum Chloride (AlCl₃)
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Anhydrous Dichloromethane (DCM)
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Hydrochloric acid (HCl), concentrated
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Saturated sodium bicarbonate solution (NaHCO₃)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Procedure:
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In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend anhydrous AlCl₃ (1.2 eq) in anhydrous DCM.
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Cool the suspension to 0 °C in an ice bath.
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Add a solution of the crude 3-(4-methoxyphenyl)propionyl chloride (1.0 eq) in anhydrous DCM dropwise to the stirred AlCl₃ suspension.
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After the addition is complete, add 1-chloro-3-fluorobenzene (1.1 eq) dropwise, maintaining the temperature at 0 °C.
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Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours. Monitor the reaction progress by TLC.
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Upon completion, carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated HCl.
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Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or recrystallization to afford 3'-Chloro-5'-fluoro-3-(4-methoxyphenyl)propiophenone.
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Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of the target molecule.
Physicochemical Characterization
Detailed analytical data for 3'-Chloro-5'-fluoro-3-(4-methoxyphenyl)propiophenone is not publicly available. However, standard analytical techniques would be employed for its characterization.
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic protons in the range of 6.8-8.0 ppm. Methoxy group singlet around 3.8 ppm. Two methylene triplets in the aliphatic region (around 2.8-3.2 ppm). |
| ¹³C NMR | Carbonyl carbon signal around 195-200 ppm. Signals for aromatic carbons, including those bonded to chlorine and fluorine, showing characteristic C-F couplings. Methoxy carbon signal around 55 ppm. Two aliphatic carbon signals. |
| FT-IR | Strong carbonyl (C=O) stretching absorption around 1680-1700 cm⁻¹. C-O stretching for the methoxy group around 1250 cm⁻¹. C-Cl and C-F stretching bands in the fingerprint region. Aromatic C-H stretching above 3000 cm⁻¹. |
| Mass Spec. | Molecular ion peak (M+) corresponding to the molecular weight (292.73 for C₁₆H₁₄ClFO₂). Isotopic pattern for the chlorine atom (M+ and M+2 in a ~3:1 ratio). Characteristic fragmentation pattern involving cleavage adjacent to the carbonyl group. |
Potential Applications in Research and Development
Propiophenone derivatives are important structural motifs in medicinal chemistry and materials science. While specific applications for this compound are not documented, its structural features suggest several areas of potential utility.
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Pharmaceutical Intermediate: The presence of reactive sites (carbonyl group) and functional groups common in bioactive molecules (halogens, methoxy group) makes it a valuable scaffold for the synthesis of more complex drug candidates.[6] Halogenated aromatic ketones are known precursors for compounds with potential anti-inflammatory, analgesic, and other therapeutic properties.[6]
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Agrochemical Research: Similar to other halogenated acetophenones and propiophenones, this compound could serve as a building block in the development of novel herbicides and pesticides.[6]
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Material Science: The aromatic nature and potential for further functionalization could be exploited in the synthesis of specialty polymers or other advanced materials.
Safety and Handling
Specific safety data for 3'-Chloro-5'-fluoro-3-(4-methoxyphenyl)propiophenone is not available. However, based on the data for structurally related compounds, the following precautions should be observed.
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Hazard Classification (Predicted):
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Skin Irritant
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Eye Irritant
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May cause respiratory irritation.
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Recommended Handling Procedures:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid inhalation of dust or vapors.
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Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Conclusion
3'-Chloro-5'-fluoro-3-(4-methoxyphenyl)propiophenone is a chemical compound with potential applications as an intermediate in various fields of chemical research and development. While specific experimental data is scarce, this guide provides a scientifically grounded framework for its synthesis, characterization, and handling, based on established principles and data from analogous structures. Further research is necessary to fully elucidate its properties and potential applications.
References
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- Chem-Impex. (n.d.). 3'-Chloro-5'-fluoroacetophenone.
- Google Patents. (n.d.). CN106518635A - Synthesis method for 3-methoxypropiophenone.
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- ChemicalBook. (n.d.). 3'-CHLORO-5'-FLUOROACETOPHENONE CAS#: 842140-52-7.
- Fluorochem. (n.d.). 3'-Chloro-5'-fluoroacetophenone.
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- Pines, S. H., & Douglas, A. W. (n.d.). A mechanistic study of the reaction of 3-chloro-4'-fluoro-2-methylpropiophenone with aluminum chloride and aluminum chloride-nitromethane.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone.
- LibreTexts Chemistry. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction.
- Sonneck, M., et al. (2020). 3-Chloropropiophenone. PMC - NIH.
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